(R)-2-amino-3-(4-iodophenyl)propan-1-ol CAS number and identifiers
(R)-2-amino-3-(4-iodophenyl)propan-1-ol CAS number and identifiers
An In-Depth Technical Guide to (R)-2-amino-3-(4-iodophenyl)propan-1-ol
Executive Summary: This guide provides a comprehensive technical overview of (R)-2-amino-3-(4-iodophenyl)propan-1-ol, a critical organoiodine chiral compound encountered in pharmaceutical development. Primarily recognized as a process-related impurity in the synthesis of arylalaninol derivatives, its identification, characterization, and control are paramount for ensuring the purity, safety, and efficacy of final active pharmaceutical ingredients (APIs). This document delves into its chemical identifiers, physicochemical properties, significance in drug manufacturing, and the analytical methodologies required for its rigorous control. Detailed protocols and logical workflows are presented to offer field-proven insights for researchers, analytical scientists, and process chemists.
Compound Identification and Core Properties
(R)-2-amino-3-(4-iodophenyl)propan-1-ol is a chiral amino alcohol. Its structure is characterized by a propan-1-ol backbone, an amino group at the C2 position with (R)-stereochemistry, and a 4-iodophenyl substituent at the C3 position. This specific combination of functional groups and stereochemistry makes it a molecule of significant interest, particularly as an impurity related to the synthesis of the drug Sacubitril[1].
Key Identifiers
A compound's unique identifiers are fundamental for accurate documentation, sourcing, and regulatory filing. The primary identifiers for (R)-2-amino-3-(4-iodophenyl)propan-1-ol are summarized below.
| Identifier | Value |
| CAS Number | 210554-97-5[1] |
| IUPAC Name | (R)-2-Amino-3-(4-iodophenyl)propan-1-ol[1] |
| Molecular Formula | C₉H₁₂INO[1][2] |
| SMILES | OCCC1=CC=C(I)C=C1[1] |
| InChI | InChI=1S/C9H12INO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1[1][2] |
| InChIKey | MPCOBLKNQSOAGC-SECBINFHSA-N[2] |
Physicochemical Properties
The physical and chemical properties of a molecule dictate its behavior in various chemical and biological systems, influencing everything from reaction kinetics to chromatographic separation.
| Property | Value |
| Molecular Weight | 277.10 g/mol [1] |
| Stereochemistry | Absolute (R)[2] |
| Description | An organoiodine, chiral process-related impurity[1] |
Significance in Pharmaceutical Manufacturing
The primary relevance of (R)-2-amino-3-(4-iodophenyl)propan-1-ol is as a process-related impurity. In the synthesis of complex molecules like Sacubitril, multi-step reaction sequences are common. This compound can arise from several scenarios, including incomplete iodination reactions, unintended side-reactions, or the incomplete deprotection of intermediates[1].
The presence of this specific impurity is of high concern for three principal reasons:
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Heavy Halogen Atom: The iodine atom significantly alters the molecule's electron density and molecular weight. This impacts its behavior in analytical systems, particularly its mass spectrometric response factor, which can differ substantially from the main API, complicating accurate quantification[1].
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Chirality: As a single enantiomer, its presence necessitates the use of chiral-specific analytical methods to distinguish it from its (S)-enantiomer and other diastereomeric impurities. Failure to control enantiomeric purity can have significant pharmacological and toxicological consequences.
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Potential Reactivity: The carbon-iodine bond can be reactive under certain conditions, potentially leading to the formation of further degradation products during subsequent manufacturing steps or upon storage, thereby impacting the stability profile of the drug substance[1].
The logical flow from API synthesis to impurity control is illustrated in the diagram below.
Caption: Synthesis pathway, impurity formation, and control.
Analytical Characterization and Protocols
A robust analytical program is essential for the detection, identification, and quantification of (R)-2-amino-3-(4-iodophenyl)propan-1-ol. A multi-technique approach is required for unambiguous characterization[1].
Key Analytical Techniques
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Chiral High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for determining enantiomeric purity. It separates the (R)- and (S)-enantiomers, allowing for precise quantification of the target impurity.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive mass confirmation, verifying the molecular weight of the impurity and helping to distinguish it from other process-related substances[1].
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for absolute structural verification. The unique chemical shifts and coupling constants of the protons and carbons provide an unambiguous fingerprint of the molecule's constitution and connectivity[1].
The typical workflow for characterizing this impurity is outlined below.
Caption: Standard analytical workflow for impurity characterization.
Example Protocol: Chiral HPLC Method
This protocol is a representative method for achieving enantiomeric separation. Note: Method development and validation are required for specific applications.
Objective: To separate and quantify (R)-2-amino-3-(4-iodophenyl)propan-1-ol from its (S)-enantiomer.
1. Instrumentation and Columns:
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HPLC system with a UV detector.
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Chiral Stationary Phase (CSP) Column: A column with a polysaccharide-based chiral selector (e.g., Chiralpak IA, IB, or IC) is typically effective for this class of compounds.
2. Mobile Phase and Chromatographic Conditions:
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Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), and a small amount of an amine modifier like Diethylamine (DEA) to improve peak shape. A typical starting ratio would be 80:20 (Hexane:IPA) with 0.1% DEA.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 25 °C.
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Detection Wavelength: ~225 nm, where the phenyl ring exhibits strong absorbance.
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Injection Volume: 10 µL.
3. Sample and Standard Preparation:
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Standard: Prepare a ~0.1 mg/mL solution of the (R)-2-amino-3-(4-iodophenyl)propan-1-ol reference standard in the mobile phase.
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Sample: Prepare a ~1.0 mg/mL solution of the API test sample in the mobile phase.
4. System Suitability:
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Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
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A resolution factor of ≥ 1.5 between the enantiomer peaks should be achieved.
5. Procedure:
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Equilibrate the column with the mobile phase until a stable baseline is achieved.
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Perform the system suitability injections.
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Inject the sample solution.
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Identify the peaks based on the retention time of the reference standard.
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Calculate the amount of the impurity in the sample using the peak area and the response factor of the standard.
Control Strategies in Synthesis
Controlling the formation of impurities is more efficient and cost-effective than removing them. For (R)-2-amino-3-(4-iodophenyl)propan-1-ol, control strategies focus on optimizing the synthetic process[1].
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Optimized Stoichiometry: Precise control over the amount of iodinating agent and other key reagents can minimize side reactions.
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Reaction Time and Temperature: Monitoring the reaction to completion without allowing for extended reaction times can prevent the formation of byproducts.
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Targeted Purification: If the impurity is formed, targeted purification methods are necessary. Reverse-phase or normal-phase (silica) chromatography are effective, leveraging the polarity difference between the amino alcohol impurity and the desired product to achieve separation[1].
Conclusion
(R)-2-amino-3-(4-iodophenyl)propan-1-ol serves as a critical case study in the challenges of modern pharmaceutical development. Its identity as a chiral, halogenated impurity underscores the need for rigorous process control and advanced analytical characterization. For scientists and researchers, a thorough understanding of its properties, formation pathways, and analytical behavior is not merely academic but a fundamental requirement for the development of safe and pure medicines. The integrated application of synthetic control and orthogonal analytical techniques, as described in this guide, provides a robust framework for managing such impurities effectively.
References
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Veeprho Pharmaceuticals. (R)-2-Amino-3-(4-iodophenyl)propan-1-ol | CAS 210554-97-5. [Link]
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Global Substance Registration System (GSRS). 2-AMINO-3-(4-IODOPHENYL)PROPAN-1-OL, (R)-. [Link]
